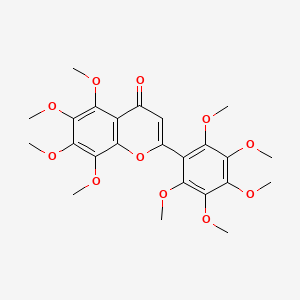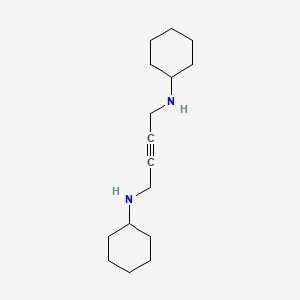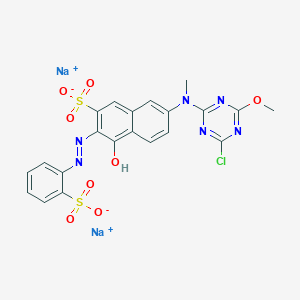![molecular formula C12H13NO B14454646 2-[Methoxy(phenyl)methyl]-1H-pyrrole CAS No. 75400-65-6](/img/structure/B14454646.png)
2-[Methoxy(phenyl)methyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methoxy(phenyl)methyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methoxy group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methoxy(phenyl)methyl]-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of a pyrrole derivative with a methoxybenzyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyrrole nitrogen attacks the electrophilic carbon of the methoxybenzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and enhance selectivity. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[Methoxy(phenyl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with reduced functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-[Methoxy(phenyl)methyl]-1H-pyrrole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[Methoxy(phenyl)methyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[Methoxy(phenyl)methyl]-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
2-[Methoxy(phenyl)methyl]-1H-imidazole: Features an imidazole ring, offering different chemical properties.
2-[Methoxy(phenyl)methyl]-1H-thiazole: Contains a thiazole ring, which can influence its reactivity and applications.
Uniqueness
2-[Methoxy(phenyl)methyl]-1H-pyrrole is unique due to its specific combination of a pyrrole ring with methoxy and phenylmethyl substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
75400-65-6 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[methoxy(phenyl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12(11-8-5-9-13-11)10-6-3-2-4-7-10/h2-9,12-13H,1H3 |
InChI Key |
KZKVCIZDEHUQTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)


![9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)](/img/structure/B14454602.png)
![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)

![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)


![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)

